N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide
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Overview
Description
N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in a variety of condensation and substitution reactions . Common reagents used in these reactions include alkyl cyanoacetates, ammonium acetate, and various substituted aryl or heteryl amines . Major products formed from these reactions include different heterocyclic compounds, such as pyridines and imidazoles .
Scientific Research Applications
N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, antiviral, and anticancer agents . Additionally, these compounds are being explored for their neuroprotective and anti-inflammatory properties . In the industrial sector, thiazole derivatives are used in the production of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity, characterized by the delocalization of π-electrons, allows it to undergo electrophilic and nucleophilic substitutions . These interactions can disrupt the normal functioning of microbial cells, leading to their death. Additionally, the compound’s ability to inhibit specific enzymes and proteins involved in cell proliferation makes it a potential anticancer agent .
Comparison with Similar Compounds
N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, and tiazofurin . While all these compounds share the thiazole ring structure, they differ in their substituents and biological activities. For example, sulfathiazole is primarily used as an antimicrobial drug, while ritonavir is an antiretroviral drug . Abafungin is an antifungal agent, and tiazofurin is an antineoplastic drug
Properties
Molecular Formula |
C8H9N3OS2 |
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Molecular Weight |
227.3 g/mol |
IUPAC Name |
[2-[acetyl(methyl)amino]-1,3-thiazol-4-yl]methyl thiocyanate |
InChI |
InChI=1S/C8H9N3OS2/c1-6(12)11(2)8-10-7(4-14-8)3-13-5-9/h4H,3H2,1-2H3 |
InChI Key |
MMYHDLIQAUVNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NC(=CS1)CSC#N |
Origin of Product |
United States |
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